molecular formula C12H9Cl3N2O2 B2435607 5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid CAS No. 926257-56-9

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid

Cat. No. B2435607
CAS RN: 926257-56-9
M. Wt: 319.57
InChI Key: WAXFXNZSSJFCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers . Various methods have been developed for the process, with properties that have been tailored for application under specific conditions . For instance, 2,6-Dichlorophenylhydrazine hydrochloride was used in the preparation of a related compound, 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester .


Molecular Structure Analysis

The molecular structure of “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” can be analyzed using various parameters such as the A-value, ligand cone angle, and percent buried volume . These parameters can provide insights into the steric interactions of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” can be analyzed based on the properties of the pyrazole moiety. For instance, the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” can be analyzed based on its molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized .

Scientific Research Applications

Metabolic Effects in Adipose Tissue

5-Methylpyrazole-3-carboxylic acid, a similar compound to the one , has been found to inhibit glycerol release in adipose tissue and affects glucose, fructose, and glycogen metabolism, similar to insulin (Froesch et al., 1967). This compound partially prevented the loss of glycogen even without substrate presence and increased glycogen synthetase activity, indicating a potential application in metabolic studies.

Antimicrobial Properties

Pyrazole-4-carboxylic acids, including 5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid analogues, have demonstrated interesting antimicrobial activity against certain strains of gram-positive bacteria (Cecchi et al., 1984). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Chemical Synthesis and Structural Studies

The compound and its analogues have been involved in various chemical synthesis studies, focusing on reactions like azide ring-opening-ring-closure and tele-substitutions in azidopyrazole derivatives (Becher et al., 1992). These studies contribute to the understanding of the chemical behavior of pyrazole compounds and their potential applications in chemical synthesis.

Potential in Cancer Research

A specific compound closely related to 5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid has been synthesized and found to possess moderate anticancer activity, suggesting a potential research avenue for pyrazole derivatives in cancer treatment (Lu Jiu-fu et al., 2015).

Safety And Hazards

The safety and hazards of “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” can be inferred from related compounds. For instance, 2,6-Dichlorophenylhydrazine has been reported to cause serious eye irritation and may cause respiratory irritation .

Future Directions

The future directions for the study of “5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid” could involve further exploration of its synthesis methods and biological activities . Additionally, its potential applications in the treatment of various diseases could be explored .

properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2/c1-6-10(12(18)19)11(15)17(16-6)5-7-8(13)3-2-4-9(7)14/h2-4H,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFXNZSSJFCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331146
Record name 5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid

CAS RN

926257-56-9
Record name 5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.